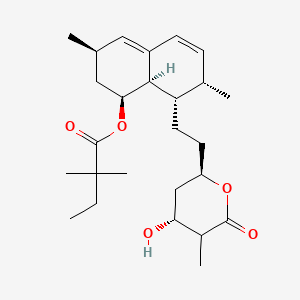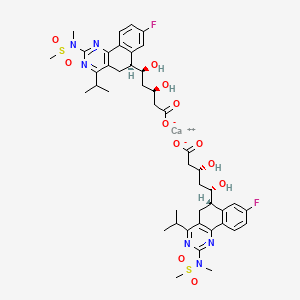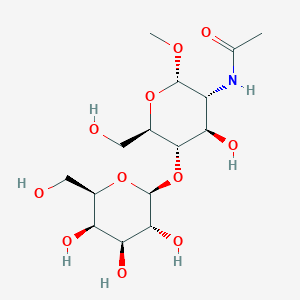
Phenobarbital 1-Diethyl Butyrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phenobarbital 1-Diethyl Butyrate is a derivative of phenobarbital, a barbiturate that has been widely used for its anticonvulsant and sedative properties. Phenobarbital is known for its ability to treat various types of seizures and is often used in both human and veterinary medicine . This compound, while less commonly discussed, shares some of these properties and has unique characteristics that make it of interest in scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Phenobarbital 1-Diethyl Butyrate typically involves the esterification of phenobarbital with diethyl butyrate. This reaction can be catalyzed by acidic or basic conditions, depending on the desired yield and purity. Common reagents used in this synthesis include sulfuric acid or sodium hydroxide as catalysts .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions to ensure high yield and purity. Techniques such as high-performance liquid chromatography (HPLC) are often employed to monitor the reaction and purify the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Phenobarbital 1-Diethyl Butyrate undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of carboxylic acids and other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can replace functional groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like sodium methoxide and potassium tert-butoxide are employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols or amines .
Wissenschaftliche Forschungsanwendungen
Phenobarbital 1-Diethyl Butyrate has several scientific research applications:
Chemistry: It is used as a model compound to study esterification and other organic reactions.
Biology: Researchers use it to investigate the effects of barbiturates on cellular processes.
Medicine: It serves as a reference compound in the development of new anticonvulsant drugs.
Industry: The compound is utilized in the synthesis of other pharmaceuticals and fine chemicals
Wirkmechanismus
Phenobarbital 1-Diethyl Butyrate exerts its effects by modulating the activity of gamma-aminobutyric acid (GABA) receptors in the central nervous system. By enhancing the inhibitory effects of GABA, it increases synaptic inhibition, elevates the seizure threshold, and reduces the spread of seizure activity . Additionally, it may inhibit calcium channels, leading to decreased excitatory neurotransmitter release .
Vergleich Mit ähnlichen Verbindungen
Phenobarbital 1-Diethyl Butyrate can be compared with other barbiturates such as:
Phenobarbital: The parent compound, widely used for its anticonvulsant properties.
Pentobarbital: A short-acting barbiturate used for anesthesia and euthanasia.
Secobarbital: Another short-acting barbiturate used for sedation and as a preoperative medication.
This compound is unique due to its specific esterification, which may alter its pharmacokinetic properties and potentially its therapeutic applications .
Eigenschaften
Molekularformel |
C18H22N2O5 |
|---|---|
Molekulargewicht |
346.4 g/mol |
IUPAC-Name |
ethyl 4-(5-ethyl-2,4,6-trioxo-5-phenyl-1,3-diazinan-1-yl)butanoate |
InChI |
InChI=1S/C18H22N2O5/c1-3-18(13-9-6-5-7-10-13)15(22)19-17(24)20(16(18)23)12-8-11-14(21)25-4-2/h5-7,9-10H,3-4,8,11-12H2,1-2H3,(H,19,22,24) |
InChI-Schlüssel |
OKBSKWNTWHTPPO-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1(C(=O)NC(=O)N(C1=O)CCCC(=O)OCC)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[(2S)-1-[[(E)-3-methylbut-1-enyl]amino]-1-oxo-3-phenylpropan-2-yl]pyrazine-2-carboxamide](/img/structure/B13406681.png)








![2-[(1S,5S,6R)-6-(2,4-dihydroxybenzoyl)-5-(2,4-dihydroxyphenyl)-3-methylcyclohex-2-en-1-yl]-1,3,5a,8-tetrahydroxy-10a-(3-methylbut-2-enyl)-[1]benzofuro[3,2-b]chromen-11-one](/img/structure/B13406725.png)




